molecular formula C9H12ClF2NO B1432844 2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride CAS No. 1864056-82-5

2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride

Cat. No.: B1432844
CAS No.: 1864056-82-5
M. Wt: 223.65 g/mol
InChI Key: JYSLONQEFYVURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenoxy)-N-methylethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a 3,4-difluorophenoxy group and a methylated amine moiety. The hydrochloride salt form improves solubility for in vivo administration.

Properties

IUPAC Name

2-(3,4-difluorophenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-12-4-5-13-7-2-3-8(10)9(11)6-7;/h2-3,6,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSLONQEFYVURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC(=C(C=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride typically involves the following steps:

    Formation of the difluorophenoxy intermediate: This step involves the reaction of 3,4-difluorophenol with an appropriate alkylating agent under basic conditions to form the difluorophenoxy intermediate.

    Amination: The difluorophenoxy intermediate is then reacted with N-methylethan-1-amine under suitable conditions to form the desired amine product.

    Hydrochloride salt formation: The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride exhibit significant anticancer properties. For instance, studies have shown that certain fluorinated phenoxy compounds demonstrate strong inhibitory effects on cancer cell lines, leading to a reduction in cell viability. The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival.

CompoundCell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

These results suggest that the structural features of This compound could be optimized to enhance its anticancer efficacy.

Antitubercular Activity

Another significant application is in the development of antitubercular agents. Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 64 µg/mL, indicating promising potential as affordable treatments for tuberculosis.

CompoundMIC (µg/mL)Activity
Compound D4Potent
Compound E16Moderate
Compound F32Moderate

These findings highlight the potential of modifying the phenoxy group to improve antitubercular activity.

Neuroprotective Effects

Research into related compounds has suggested neuroprotective properties, particularly in models of neurodegeneration. These compounds may interact with neurotransmitter systems, providing a therapeutic avenue for conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis and Optimization

The synthesis of This compound typically involves several steps, including the formation of the amine and subsequent hydrochloride salt formation. Optimization strategies focus on modifying the fluorophenyl group to enhance biological activity while minimizing toxicity.

Case Study 1: Anticancer Research

A study published in ACS Omega evaluated various fluorinated amines' anticancer activities against multiple cell lines. The compound's ability to inhibit cancer cell growth was assessed using standard assays, revealing a promising profile for further development.

Case Study 2: Tuberculosis Treatment Development

In another investigation, researchers synthesized a series of phenoxy derivatives and tested their efficacy against M. tuberculosis. The results indicated that specific modifications led to increased potency, suggesting a viable path for developing new antitubercular drugs.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s distinguishing features include:

  • 3,4-Difluorophenoxy group: Enhances electron-withdrawing effects, improving stability and receptor binding.
  • N-Methyl ethylamine backbone : Modifies steric and electronic properties compared to unmethylated analogs.

Comparative Analysis of Structural Analogs

The following table summarizes critical differences between the target compound and structurally related molecules from the evidence:

Compound Name & Source Substituents/Modifications Molecular Weight (g/mol) Noted Pharmacological Activity
Target Compound 3,4-Difluorophenoxy, N-methyl 222.46 (calculated) Hypothesized CNS activity (e.g., anxiolytic)
2f 4,5-Dimethoxy, quinoxaline ring ~450 (estimated) Anxiolytic (GABAergic modulation)
2g.HCl () 1,3-Benzodioxol, 4-chlorobenzyl 345.24 (calculated) FtsZ inhibition (antibacterial)
Enamine Ltd compound () 3,5-Dichlorophenyl, 4-fluorophenyl 242.36 Not specified (building block)
Tamoxifen derivative () Diphenylbutenyl, phenoxy 387.95 Estrogen receptor modulation
Key Observations:

Substituent Effects: Fluorine vs. Quinoxaline vs. Simple Phenoxy: Compounds like 2f () incorporate a quinoxaline ring, which may enhance π-π stacking interactions with CNS receptors but increases molecular complexity .

Activity Insights from Analogs

  • Anxiolytic Potential: Quinoxaline derivatives (e.g., 2f) demonstrated GABA receptor affinity in preclinical models, suggesting the target compound’s difluorophenoxy group could similarly target CNS pathways .
  • Antibacterial Activity: The 1,3-benzodioxol derivative (2g.HCl) inhibits FtsZ, a bacterial cytoskeletal protein.

Biological Activity

  • Molecular Formula : C11H14ClF2N
  • Molecular Weight : 233.69 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from structural data.

Structural Characteristics

The compound features a difluorophenoxy group, which is known to influence its interaction with biological targets. The presence of a methylethanamine moiety suggests potential activity as a neurotransmitter modulator or in other pharmacological roles.

Research indicates that compounds with similar structures often interact with various receptors and enzymes in the body. For instance, phenoxy-substituted amines have been shown to exhibit:

  • Antidepressant Activity : Compounds with similar structures have been explored for their ability to modulate serotonin and norepinephrine levels, suggesting potential use in treating depression and anxiety disorders.
  • Anticancer Properties : Some studies suggest that derivatives of phenoxy amines may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antidepressant Effects :
    A study focusing on related compounds demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels in the synaptic cleft, hinting at a similar potential for 2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride .
  • Anticancer Activity :
    A clinical trial involving phenoxy amines indicated promising results in reducing tumor size in patients with specific types of cancers. The mechanism was linked to the modulation of signaling pathways involved in cell growth and apoptosis .

Research Findings

Study FocusFindingsReference
Antidepressant ActivityIncreased serotonin levels; significant reduction in depression-like behavior in models
Anticancer PropertiesInhibition of tumor growth; induction of apoptosis in cancer cells
PharmacokineticsFavorable absorption and distribution profiles noted; further studies needed

Safety and Toxicology

Preliminary safety assessments indicate that while the compound shows promising biological activity, it is essential to evaluate its toxicity profile thoroughly. The following points summarize key safety concerns:

  • Irritation Potential : Similar compounds have been noted for causing skin and eye irritation upon contact .
  • Long-term Effects : Chronic exposure studies are recommended to assess any potential long-term health impacts.

Q & A

Basic: What are the critical safety protocols for handling 2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .
  • Containment: Conduct reactions in fume hoods or gloveboxes to mitigate exposure to volatile byproducts .
  • Waste Management: Segregate halogenated organic waste for disposal via certified hazardous waste handlers to prevent environmental contamination .

Basic: What synthetic routes are commonly employed for preparing this compound, and what intermediates are pivotal?

Answer:

  • Key Steps:
    • Alkylation: React 3,4-difluorophenol with a chloroethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate.
    • Methylation: Introduce the methyl group to the amine via reductive amination (e.g., formaldehyde/NaBH₄) or direct alkylation (e.g., CH₃I in THF).
    • Salt Formation: Treat the free base with HCl in anhydrous ether to yield the hydrochloride salt .
  • Critical Intermediates:
    • 2-(3,4-Difluorophenoxy)ethyl chloride (alkylation precursor).
    • N-Methyl-2-(3,4-difluorophenoxy)ethanamine (free base prior to salt formation) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what key data should researchers prioritize?

Answer:

  • 1H/13C NMR: Confirm the presence of the difluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and methylamine moiety (δ ~2.3–2.7 ppm for N–CH₃) .
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 232.1) and fragmentation patterns (e.g., loss of HCl).
  • UV-Vis: Assess λmax in ethanol (~260–280 nm) for purity analysis .

Advanced: How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Answer:

  • Experimental Design: Apply factorial design (e.g., 2^k models) to identify critical variables (e.g., solvent polarity, temperature, stoichiometry) affecting yield .
  • Case Study: If lab-scale yields (80%) drop to 50% at pilot scale, evaluate:
    • Mixing efficiency (shear stress in reactors).
    • Exothermicity management (thermal gradients in larger batches).
    • Purity of bulk reagents (e.g., trace moisture in solvents) .
  • Mitigation: Use process analytical technology (PAT) for real-time monitoring of reaction parameters .

Advanced: What computational strategies can predict the reactivity of this compound in novel reaction systems?

Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states for nucleophilic substitution at the ethanamine chain .
  • Machine Learning (ML): Train models on existing halogenated amine datasets to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Reaction Path Screening: Use software like COMSOL Multiphysics to simulate solvent effects and optimize reaction conditions .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Data Harmonization: Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Metabolite Screening: Assess if the compound undergoes hydrolysis in buffered solutions (e.g., pH-dependent degradation to 3,4-difluorophenol) .
  • Statistical Analysis: Apply ANOVA to distinguish assay noise from true biological effects .

Advanced: What methodologies enable the study of this compound’s stability under varying environmental conditions?

Answer:

  • Forced Degradation Studies:
    • Thermal: Heat at 40–80°C for 48h (monitor via HPLC).
    • Photolytic: Expose to UV light (254 nm) for 24h.
    • Hydrolytic: Test in acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Advanced: How can hybrid experimental-computational frameworks improve catalytic applications of this compound?

Answer:

  • Catalyst Design: Screen transition-metal complexes (e.g., Pd, Cu) for coupling reactions using ML-predicted binding affinities .
  • In Situ Spectroscopy: Pair Raman spectroscopy with DFT to track intermediate formation during catalysis .
  • High-Throughput Experimentation (HTE): Automate reaction screening in microreactors to identify optimal catalysts/solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.